molecular formula C14H11N5O B5695655 Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-

Cat. No.: B5695655
M. Wt: 265.27 g/mol
InChI Key: BAQBCWWGOQNMJV-UHFFFAOYSA-N
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Description

Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound features a benzamide core linked to a pyridine and triazole moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- typically involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions . The process begins with the esterification of a suitable benzoic acid derivative, followed by cyanation to introduce the nitrile group. Cyclization of the nitrile intermediate with hydrazine leads to the formation of the triazole ring. Finally, aminolysis with an appropriate amine yields the target benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Mechanism of Action

The mechanism of action of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and heterocyclic compounds with pyridine and triazole rings. Examples include:

Uniqueness

Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is unique due to its specific combination of benzamide, pyridine, and triazole moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility and potential for modification further enhance its uniqueness compared to other similar compounds.

Properties

IUPAC Name

N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-13(11-4-2-1-3-5-11)17-14-16-12(18-19-14)10-6-8-15-9-7-10/h1-9H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQBCWWGOQNMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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